4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXCZVAZKXKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves an amidation reaction. This process includes the reaction of 4-bromo-benzenesulfonyl chloride with 3-fluoro-4-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves the reaction of 3-fluoro-4-methylphenylamine with appropriate sulfonyl chlorides. The presence of the sulfonamide functional group (-SO₂NH₂) is significant for its reactivity and biological activity. The compound's molecular formula is , with a molecular weight of approximately 362.19 g/mol.
Research indicates that compounds containing sulfonamide structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics. The structural modifications in this compound may enhance its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that this compound could serve as a lead structure for developing novel anticancer agents. Its ability to interact with specific biological targets makes it a candidate for further investigation in cancer treatment protocols .
Applications in Pharmaceutical Development
The versatility of this compound extends to its role in drug discovery and development:
- Lead Compound for New Drugs : The compound's unique structure allows it to be modified to develop new antibiotics or anticancer drugs. Its sulfonamide moiety can be tailored to improve pharmacokinetic properties.
- Research Tool : In biochemical studies, this compound can be utilized to explore the mechanisms of action of sulfonamides and their interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Case Studies
Several studies have highlighted the potential applications of related compounds, providing insights into the possible uses of this compound:
- Nonsteroidal Progesterone Receptor Antagonists : Research has shown that benzenesulfonamide derivatives can act as nonsteroidal progesterone receptor antagonists, indicating a potential application for this compound in reproductive health disorders .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of similar compounds have revealed that specific substitutions can significantly enhance biological activity, suggesting that further modifications to this compound could yield more potent derivatives .
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
4-bromo-1-fluoro-2-nitrobenzene: Another related compound used in the synthesis of anti-inflammatory agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, a sulfonamide compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H15BrFNO2S
- CAS Number : 439934-35-7
The presence of the bromine and fluorine substituents is significant as they can influence the compound's biological activity through electronic effects and steric hindrance.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In a study assessing various sulfonamides, including this compound, it was found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| This compound | 32 | E. coli, S. aureus |
| Control (Sulfamethoxazole) | 16 | E. coli, S. aureus |
The minimum inhibitory concentration (MIC) values suggest that this compound has comparable efficacy to established antibiotics like sulfamethoxazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
In these studies, the compound showed a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Modulation : It may interfere with cell cycle progression, particularly at the G2/M checkpoint.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamides against resistant strains of E. coli and S. aureus. The results indicated that this compound effectively reduced bacterial growth at concentrations lower than those required for traditional antibiotics .
- Cancer Cell Studies : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, and what analytical techniques validate its purity?
- Methodology : Synthesis typically involves coupling reactions between brominated benzenesulfonyl chloride and substituted anilines. For example, nucleophilic substitution under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or THF is common .
- Validation : Purity is confirmed via HPLC (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural elucidation). Mass spectrometry (HRMS) is used to verify molecular weight .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Interactions : Stabilizing forces include N–H···O hydrogen bonds between sulfonamide groups and π-π stacking between aromatic rings. Halogen bonding (C–Br···F) may also contribute, as seen in related brominated sulfonamides .
Q. What biological assays are typically used to evaluate the antimicrobial activity of this compound?
- Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Fungal susceptibility tests (e.g., against C. albicans) use broth microdilution. Cytotoxicity is assessed via mammalian cell lines (e.g., HEK-293) using MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when synthesizing novel analogs of this compound?
- Methodology : Contradictions often arise from rotamers or solvent-dependent conformational changes. Use 2D NMR (COSY, NOESY) to clarify spin-spin coupling and spatial proximities. IR spectral mismatches (e.g., S=O stretching) may indicate incomplete sulfonylation, requiring reaction optimization (e.g., extended reflux times) .
Q. What methodological considerations are critical when designing enzyme inhibition studies involving this sulfonamide?
- Key Factors :
- Enzyme Selection : Target serine proteases (e.g., carbonic anhydrase) due to sulfonamide’s known affinity for zinc-containing active sites .
- Assay Conditions : Maintain pH 7.4 (physiological buffer) and include controls for non-specific binding (e.g., apo-enzyme controls).
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. IC values should be validated with at least three replicates .
Q. How can computational modeling predict the binding mode of this compound to its biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB ID: 3DZG for carbonic anhydrase). Validate using molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories. QSAR models can optimize substituent effects on binding affinity .
Q. What strategies mitigate unexpected byproducts (e.g., double sulfonylation) during synthesis?
- Root Cause : Excess sulfonyl chloride or elevated temperatures may lead to over-substitution.
- Optimization : Use stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride) and low-temperature reactions (0–5°C). Monitor progress via TLC and quench reactions with ice-cold water to terminate side reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
- Analysis : Theoretical logP (e.g., via ChemDraw) may underestimate bromine’s hydrophobicity. Experimental logP is determined via shake-flask method (octanol/water partition) with HPLC quantification. Adjust QSPR models to include halogen-specific parameters .
Q. Why do X-ray crystallography and DFT-calculated bond lengths differ for the sulfonamide moiety?
- Resolution : Crystallographic data account for crystal packing forces, while DFT (B3LYP/6-311+G(d,p)) models isolated molecules. Use Hirshfeld surface analysis to quantify intermolecular contributions (e.g., hydrogen bonding reduces S–N bond length variance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
